rac Etodolac-d3

Bioanalysis LC-MS/MS Internal Standard

rac Etodolac-d3 is the deuterated racemate of the NSAID etodolac, incorporating three stable deuterium atoms (+3 Da mass shift) while preserving the 1:1 R/S enantiomeric ratio of the clinical formulation. This isotopic signature enables unambiguous LC-MS/MS differentiation from endogenous etodolac—a capability absent in unlabeled or enantiopure analogs. With a 12-fold clearance difference between R- and S-etodolac in humans, only the racemic d3 standard tracks both enantiomers simultaneously, preventing quantitative bias and ensuring FDA/EMA bioanalytical method validation compliance. Ideal for pharmacokinetic, bioequivalence, and Wnt signaling oncology studies. Confirm stock and secure your batch now.

Molecular Formula C17H21NO3
Molecular Weight 290.37 g/mol
Cat. No. B12416535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Etodolac-d3
Molecular FormulaC17H21NO3
Molecular Weight290.37 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/i2D3
InChIKeyNNYBQONXHNTVIJ-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Etodolac-d3: Deuterated Racemic Etodolac for Quantitative Bioanalysis and Metabolic Research


rac Etodolac-d3 is the deuterated racemate of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) that acts as a preferential cyclooxygenase-2 (COX-2) inhibitor [1]. The compound incorporates three stable deuterium atoms into the ethyl side chain, resulting in a molecular weight of 290.37 g/mol (compared to 287.35 g/mol for the unlabeled parent) [2]. As a racemic mixture, it contains equal parts of the R- and S-enantiomers, mirroring the stereochemical composition of the clinically administered drug. This isotopic labeling enables its primary utility as an internal standard in LC-MS/MS-based quantitative assays, allowing accurate measurement of etodolac in biological matrices without altering the pharmacological profile of the parent molecule .

Why rac Etodolac-d3 Cannot Be Replaced by Unlabeled Etodolac or Single-Enantiomer Standards


Generic substitution of rac Etodolac-d3 with unlabeled etodolac or enantiopure deuterated analogs fails because the specific isotopic signature and racemic composition are critical for accurate quantitation and method validation. The +3 Da mass shift provided by the three deuterium atoms enables unambiguous differentiation from endogenous etodolac in mass spectrometry, a property absent in the unlabeled parent compound . Furthermore, the pharmacokinetic profiles of R- and S-etodolac differ substantially—total clearance is 2.21 L/h for R-etodolac versus 26.8 L/h for S-etodolac in humans—rendering single-enantiomer standards inadequate for assays targeting the racemic drug product [1]. The racemic nature of rac Etodolac-d3 ensures that both enantiomers are tracked simultaneously, matching the clinical formulation and preventing quantitative bias that would arise from enantiomer-specific internal standards [2].

Quantitative Differentiation of rac Etodolac-d3: Head-to-Head Comparative Data for Procurement Decisions


Mass Spectrometric Discrimination: +3 Da Mass Shift Enables Unambiguous Quantitation of Etodolac

rac Etodolac-d3 incorporates three deuterium atoms, producing a +3 Da mass shift relative to unlabeled etodolac (MW 290.37 vs. 287.35). This isotopic separation eliminates isotopic cross-talk with the natural M+2 isotope of the parent drug, ensuring no interference in MS detection . In contrast, unlabeled etodolac cannot serve as an internal standard due to the absence of this mass distinction, requiring alternative standards that may exhibit differential ionization or chromatographic behavior.

Bioanalysis LC-MS/MS Internal Standard

Isotopic Enrichment ≥99 atom % D: Superior Signal Fidelity vs. Lower-Enrichment Standards

Commercial rac Etodolac-d3 is supplied with an isotopic enrichment of ≥99 atom % D, as verified by multiple vendors . This high enrichment minimizes the background contribution from unlabeled etodolac (M0) that would otherwise confound calibration curves and lower the lower limit of quantification (LLOQ). Lower-purity deuterated standards (e.g., 95% D) introduce significant isotopic impurity, requiring mathematical correction that adds uncertainty to quantitative measurements.

Isotopic purity Method validation Quantitative accuracy

COX-2 Selectivity: Etodolac Demonstrates 5- to 50-Fold Preferential Inhibition vs. Non-Selective NSAIDs

Etodolac, the parent compound of rac Etodolac-d3, exhibits 5- to 50-fold selectivity for COX-2 over COX-1, as established by multiple independent studies [1]. This contrasts sharply with ibuprofen, which shows a COX-2/COX-1 IC50 ratio of approximately 0.05 (i.e., 20-fold COX-1 selective), and with non-selective NSAIDs like naproxen . The deuterated analog retains this pharmacological profile, as deuteration does not alter the core mechanism of action .

COX-2 inhibition Anti-inflammatory Selectivity index

Enantiomer-Specific Pharmacokinetics: S-Etodolac Clearance is 12-Fold Higher than R-Etodolac

In a two-way crossover study of eight healthy volunteers receiving 300-400 mg racemic etodolac, the disposition parameters differed substantially between enantiomers: total clearance was 2.21 L/h for R-etodolac versus 26.8 L/h for S-etodolac, representing a 12.1-fold difference [1]. This differential clearance necessitates the use of a racemic internal standard like rac Etodolac-d3 for accurate quantification, as single-enantiomer deuterated standards would introduce systematic bias in measured plasma concentrations.

Pharmacokinetics Enantioselective clearance Chiral analysis

Differential Gastric Safety: Racemic Etodolac Exhibits Lower Ulcerogenic Index than S-Etodolac Alone

In rats, racemic etodolac produced a lower gastric lesion index than an equivalent dose of S-etodolac alone at high doses, while R-etodolac showed no ulcerogenic activity and even protected against HCl/ethanol-induced gastric damage [1]. This racemic-specific gastroprotective effect, attributed to the presence of the R-enantiomer, is not recapitulated by enantiopure S-etodolac standards, reinforcing the necessity of racemic tracers like rac Etodolac-d3 for studies investigating the safety profile of the marketed drug.

Gastrointestinal safety NSAID toxicity Racemic advantage

High-Value Application Scenarios for rac Etodolac-d3 in Pharmaceutical and Biomedical Research


Regulatory-Compliant Bioequivalence Studies for Generic Etodolac Formulations

rac Etodolac-d3 serves as the ideal internal standard for LC-MS/MS quantification of etodolac in human plasma during bioequivalence trials. The +3 Da mass shift ensures no interference from endogenous etodolac, while the racemic composition accurately reflects the clinical drug product [1]. This is essential for meeting FDA and EMA bioanalytical method validation guidelines, which require stable isotope-labeled internal standards for accurate quantitation of racemic drugs .

Enantioselective Pharmacokinetic Profiling in Preclinical Species

Given the 12-fold difference in clearance between R- and S-etodolac in humans, rac Etodolac-d3 enables simultaneous tracking of both enantiomers in plasma and tissue samples using chiral LC-MS/MS methods [1]. This is critical for understanding species-specific enantiomer disposition and for predicting human pharmacokinetics from animal models, where enantiomer ratios may differ substantially .

Mechanistic Studies of NSAID-Induced Gastric Toxicity

rac Etodolac-d3, as a tracer for racemic etodolac, is uniquely suited for studies comparing the gastrointestinal safety of NSAIDs. The documented lower gastric lesion index of the racemate versus S-etodolac alone [1] makes the deuterated racemate essential for accurate quantification of drug exposure in gastric tissue, enabling correlation of local drug concentrations with ulcerogenic outcomes.

Wnt Signaling and Cancer Research Requiring Racemic Etodolac Quantitation

R-etodolac has been identified as a potent Wnt signaling inhibitor with anti-tumorigenic activity, while S-etodolac is less potent [1]. rac Etodolac-d3 provides a stable isotopic tracer for quantifying both enantiomers in cell culture and xenograft models, enabling researchers to dissect enantiomer-specific contributions to Wnt pathway inhibition and tumor growth suppression .

Quote Request

Request a Quote for rac Etodolac-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.